Bersiporocin is a novel compound currently undergoing clinical development as a first-in-class inhibitor of prolyl-tRNA synthetase (PARS1). It is primarily being researched for its antifibrotic effects, particularly in the treatment of idiopathic pulmonary fibrosis (IPF). Bersiporocin functions by modulating collagen synthesis, which is critical in fibrotic diseases. The compound has garnered attention due to its unique mechanism of action and potential therapeutic benefits without significant safety concerns.
Bersiporocin is developed by Daewoong Pharmaceutical, a South Korean company that focuses on innovative drug discovery and development. The compound has received both Orphan Drug Designation and Fast Track Designation from the U.S. Food and Drug Administration for its application in treating IPF.
Bersiporocin is classified as a small molecule drug, specifically targeting the enzyme prolyl-tRNA synthetase. Its chemical structure includes a piperidine ring and multiple chlorine substituents, indicating its synthetic origin.
The synthesis of bersiporocin involves multiple steps that integrate various chemical reactions to construct its complex molecular framework. While specific proprietary details of the synthesis are not publicly disclosed, it generally encompasses:
The synthetic route is optimized for yield and purity, ensuring that bersiporocin meets the rigorous standards required for clinical trials. Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Bersiporocin has a complex molecular structure characterized by:
The structure features a piperidine ring fused with an imidazole moiety, along with multiple chlorine atoms, contributing to its biological activity.
The molecular weight of bersiporocin is approximately 356.7 g/mol. Its structural configuration allows for specific interactions with the target enzyme, enhancing its inhibitory efficacy.
Bersiporocin primarily engages in biochemical interactions with PARS1, leading to inhibition of its enzymatic activity. The key reactions include:
The binding affinity of bersiporocin for PARS1 has been quantified using in vitro assays, demonstrating an IC50 value indicative of potent inhibition (≤100 nM). This specificity is crucial for minimizing potential side effects associated with broader inhibition of protein synthesis pathways.
Bersiporocin operates through a unique mechanism wherein it selectively inhibits PARS1's catalytic activity while preserving its essential functions in cellular homeostasis.
Relevant data regarding these properties are crucial for developing appropriate formulations and delivery methods for clinical use.
Bersiporocin is primarily being investigated for its applications in treating idiopathic pulmonary fibrosis. Its unique mechanism positions it as a promising candidate for addressing this debilitating condition, offering potential benefits over existing therapies that may not adequately target the underlying fibrotic processes.
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7